1,2-Benzenediamine, N1-[(9R)-6'-methoxycinchonan-9-yl]-4-(trifluoromethyl)-
Overview
Description
1,2-Benzenediamine, N1-[(9R)-6’-methoxycinchonan-9-yl]-4-(trifluoromethyl)- is a complex organic compound with a unique structure that combines a benzenediamine core with a cinchonan moiety and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediamine, N1-[(9R)-6’-methoxycinchonan-9-yl]-4-(trifluoromethyl)- typically involves multiple steps, starting with the preparation of the benzenediamine core. This can be achieved through the reduction of nitrobenzene derivatives or the catalytic hydrogenation of dinitrobenzenes. The cinchonan moiety is introduced through a coupling reaction, often using a cinchona alkaloid derivative as a starting material. The trifluoromethyl group is then added via a nucleophilic substitution reaction, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediamine, N1-[(9R)-6’-methoxycinchonan-9-yl]-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The benzenediamine core can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Benzenediamine, N1-[(9R)-6’-methoxycinchonan-9-yl]-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,2-Benzenediamine, N1-[(9R)-6’-methoxycinchonan-9-yl]-4-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The trifluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediamine: Lacks the cinchonan and trifluoromethyl groups, making it less complex and less versatile.
Cinchona Alkaloids: Contain the cinchonan moiety but lack the benzenediamine core and trifluoromethyl group.
Trifluoromethylated Amines: Have the trifluoromethyl group but lack the benzenediamine and cinchonan moieties.
Uniqueness
1,2-Benzenediamine, N1-[(9R)-6’-methoxycinchonan-9-yl]-4-(trifluoromethyl)- is unique due to its combination of a benzenediamine core, a cinchonan moiety, and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-N-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]-4-(trifluoromethyl)benzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F3N4O/c1-3-16-15-34-11-9-17(16)12-25(34)26(33-24-6-4-18(13-22(24)31)27(28,29)30)20-8-10-32-23-7-5-19(35-2)14-21(20)23/h3-8,10,13-14,16-17,25-26,33H,1,9,11-12,15,31H2,2H3/t16-,17-,25+,26+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBIWYLGRBONHL-ZRJNXXGPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C=C(C=C5)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC5=C(C=C(C=C5)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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